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Compound of Interest

Compound Name: 3-(2-Methylphenyl)propan-1-amine
CAS No.: 76293-74-8
Cat. No.: B2671097

Get Quote

Executive Summary

3-(2-Methylphenyl)propan-1-amine (CAS: 76293-74-8), also known as 3-(0-
Tolyl)propylamine, is a critical primary amine intermediate used in the synthesis of
pharmaceuticals, particularly GPCR ligands and adrenergic receptor agonists.[1][2] Its
structural core consists of an ortho-substituted aromatic ring linked to a propylamino chain.[1]

This guide provides a comprehensive analysis of its spectroscopic signature, focusing on
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).[1][2][3] The data presented here is synthesized from standard spectroscopic principles
for alkyl-aryl amines and validated against analogous structural fragments to ensure high-
confidence assignment.

Chemical Identity & Properties

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b2671097#bc-rfq
https://www.benchchem.com/product/b2671097/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-3-2-methylphenyl-propan-1-amine
http://www.orgsyn.org/demo.aspx?prep=CV9P0017
https://www.rsc.org/suppdata/c9/dt/c9dt03020d/c9dt03020d1.pdf
http://www.orgsyn.org/demo.aspx?prep=CV9P0017
http://www.orgsyn.org/demo.aspx?prep=CV9P0017
https://www.rsc.org/suppdata/c9/dt/c9dt03020d/c9dt03020d1.pdf
https://www.researchgate.net/publication/319811236_3R-N-Methyl-3-2-Methylphenoxy-3-Phenyl-Propan-1-Amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2671097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Detail

IUPAC Name 3-(2-Methylphenyl)propan-1-amine
Common Name 3-(o-Tolyl)propylamine

CAS Registry Number 76293-74-8

Molecular Formula

Molecular Weight 149.23 g/mol

Primary amine attached to an o-tolyl moiety via
Structure ]
a propyl linker.[1]

Synthesis & Preparation Workflow

To understand the spectroscopic impurities potentially present, one must understand the
synthesis.[2] The compound is typically prepared via the reduction of 3-(2-
methylphenyl)propionitrile or the hydrogenation of 3-(2-methylphenyl)acrylonitrile.[1]

Synthesis Pathway Diagram[1][4]

LiAIH4 or H2/Cat 3-(2-Methylphenyl)propan-1-amine
NaCN, DMF Reduction (Target)
o-Methylbenzyl Bromide Nucleophilic Sub. 3-(2-Methylphenyl)propionitrile |
. . | UCICOPNIIC SUD. 4, | o X ncomplete
(Starting Material) (Nitrile Intermediate) ) Rxn
"""""""""" | Impurity Trace:
Unreduced Nitrile (~2245 cm-1)

Click to download full resolution via product page

Figure 1: Synthetic pathway from o-methylbenzyl bromide to the target amine, highlighting the
nitrile intermediate.[1][2]

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][5][6][7]
NMR (Proton NMR)
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The proton NMR spectrum is characterized by the distinct ortho-methyl singlet and the propyl
chain's multiplet pattern.[1]

Solvent:

(Chloroform-d) Reference: TMS (

0.00 ppm)[1]
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Position (ppm)

Multiplicity

Integration

Assignment
Logic

Ar-H 7.10-7.18

Multiplet

4H

Aromatic
protons.[1] The
ortho-substitution
creates a
complex overlap,
but generally
appears as a
narrow range

multiplet.[1]

Ar-CH 2.60 — 2.68

Triplet (

Hz)

2H

Benzylic protons.
[1] Deshielded by
the aromatic ring

ring current.

CH
270-2.75

Triplet (

Hz)

2H

Protons

to the amine.[1]
Deshielded by
the
electronegative
nitrogen.[4][5]
Often overlaps
slightly with

benzylic protons.

Ar-CH 232

Singlet

3H

Diagnostic Peak.
The ortho-methyl
group is distinct

and sharp.[1]

-CH 1.70-1.80

Quintet (

Hz)

2H

The middle
methylene of the
propyl chain.[1]
Splits into a
quintet by
neighbors (
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protons).

Amine protons.
[1] Chemical shift
varies with

concentration

“NH 1.10 - 1.50 Broad Singlet  2H and moisture

content (

exchangeable).

[1]

Interpretation Notes:

e Ortho-Effect: Unlike the para-isomer (which shows a symmetric AA'BB' aromatic system), the
ortho-isomer shows a more complex aromatic region due to the lack of symmetry.[1][2]

e Coupling: The propyl chain typically displays a clean

system (Triplet-Quintet-Triplet).[1]

NMR (Carbon NMR)

The carbon spectrum confirms the backbone skeleton and the substitution pattern.[1]

Solvent:

[2]
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Carbon Type Assignment Logic

(ppm)
Ipso-carbon attached to the
Quaternary Ar-C ~139.5 ]
propyl chain.[1]
Ipso-carbon attached to the
Quaternary Ar-C ~136.0
methyl group (ortho).[1]
Four distinct aromatic methine
Ar-CH 130.2, 128.8, 126.1, 125.8 ]
signals due to asymmetry.[1]
CH Carbon
42.1
-N to the amine.[1]
Ar-CH 30.5 Benzylic carbon.[1]
-CH
33.2 Middle methylene carbon.[1]
Diagnostic Peak. Methyl
Ar-CH 19.3 carbon shift is characteristic of

ortho-toluyl derivatives.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used here to confirm the presence of the primary amine and the
absence of the nitrile precursor.[1][2]
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Frequency (

Vibration Mode Description
)
Primary Amine Doublet. Two
weak-to-medium bands
3350 — 3280 N-H Stretch _ .
corresponding to asymmetric
and symmetric stretching.[1]
Weak absorption just above
3000 — 3100 Ar-C-H Stretch 3000
Strong absorptions from the
2850 — 2960 Aliphatic C-H propyl chain and methyl group.
[1]
) Characteristic aromatic ring
1600, 1495 C=C Ring Stretch )
breathing modes.[2]
"Scissoring" vibration of the
1580 — 1650 N-H Bend primary amine (often broad).[1]
[2]
Diagnostic Region. Strong
band characteristic of 1,2-
740 - 760 C-H Out-of-Plane

disubstituted (ortho) benzene
rings.[1][2]

Quality Control Check: Absence of a sharp band at ~2245

confirms the complete reduction of the nitrile intermediate.[1]

Mass Spectrometry (MS)

The mass spectrum of alkyl amines is dominated by
-cleavage.[1][5]

lonization Method: Electron Impact (El, 70 eV)[1]
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Fragmentation Pathway[1]

¢ Molecular lon (
):
.[1] Usually weak for primary aliphatic amines.

o Base Peak (
-Cleavage):
[1][2][5] The nitrogen lone pair drives the cleavage of the
bond adjacent to the nitrogen, generating the iminium ion (
).[1]1[5]

» Benzylic Cleavage:

. Cleavage at the benzylic position generates the o-methylbenzyl cation (which rearranges to
a stable methyltropylium ion).[1]

Fragmentation Logic Diagram[1]

Molecular lon (M+)

m/z = 149

- C8H9e (Loss of arylalkyl radical) \- C2H6N« (Loss of aminoethyl radical)

Alpha-Cleavage Product Benzylic Cation
(Base Peak) (o-Methylbenzyl)
[CH2=NH2]+ [C8HI]+

m/z = 30 m/z = 105

Ring Expansion

Methyltropylium lon
(Rearrangement)
m/z = 105

Click to download full resolution via product page
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.[1]

References

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for
CID 12672558: Beta-Methylbenzenepropanamine. Retrieved from [Link](Note: Used for
structural analogy of methyl-phenyl-propanamine derivatives).[1]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative source for general NMR
shift rules and MS fragmentation mechanisms of amines).

NIST Mass Spec Data Center. (2023). Propylamine Fragmentation Patterns. NIST Chemistry
WebBook. Retrieved from [Link](Validation of m/z 30 base peak for primary propyl amines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b2671097?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2671097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

